Array ( [bid] => 8773781 ) Buy 4-Tert-butyl-1-methoxy-2-nitrobenzene

4-Tert-butyl-1-methoxy-2-nitrobenzene

Catalog No.
S9056993
CAS No.
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butyl-1-methoxy-2-nitrobenzene

Product Name

4-Tert-butyl-1-methoxy-2-nitrobenzene

IUPAC Name

4-tert-butyl-1-methoxy-2-nitrobenzene

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-11(2,3)8-5-6-10(15-4)9(7-8)12(13)14/h5-7H,1-4H3

InChI Key

VGKBXJBNEFDGJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

4-Tert-butyl-1-methoxy-2-nitrobenzene, also known by its chemical formula C11H15NO2C_{11}H_{15}NO_2 and CAS number 62559-08-4, is an aromatic compound characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group on a benzene ring. The tert-butyl group is a bulky substituent that influences the compound's steric properties and reactivity, while the methoxy group serves as an electron-donating group, enhancing the electron density of the aromatic ring. The nitro group is a strong electron-withdrawing substituent that can significantly affect the compound's chemical behavior and biological activity.

Typical of aromatic compounds:

  • Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions such as halogenation, sulfonation, and alkylation due to the activated nature of the aromatic ring from the methoxy group.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon or iron with hydrochloric acid.
  • Oxidation: The methyl group can be oxidized to form a carboxylic acid using strong oxidizing agents like potassium permanganate.

Nitrobenzene derivatives, including 4-tert-butyl-1-methoxy-2-nitrobenzene, have been studied for their biological activities. These compounds may interact with various enzymes and proteins within cells, potentially leading to oxidative stress and cytotoxicity. The presence of the nitro group is often associated with mutagenic and carcinogenic properties due to its ability to form reactive intermediates during metabolic processes .

The synthesis of 4-tert-butyl-1-methoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. A common method includes:

  • Nitration of 4-tert-butyl-1-methylbenzene: This process uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce the nitro group onto the aromatic ring .
  • Alternative Nitration Methods: Newer methods include green nitration techniques that utilize tert-butyl nitrite as a nitrating agent in solvent systems like acetonitrile or dichloromethane at room temperature, promoting sustainable synthesis practices .

4-Tert-butyl-1-methoxy-2-nitrobenzene has applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing other complex molecules.
  • Pharmaceutical Research: Its biological activity makes it a candidate for studies in drug development and toxicology.
  • Material Science: The compound may be used in developing new materials with specific electronic or optical properties due to its unique substituents.

Studies on 4-tert-butyl-1-methoxy-2-nitrobenzene focus on its interactions with biological macromolecules. Its reactivity can lead to modifications in proteins or nucleic acids, which may have implications for understanding its toxicity and potential therapeutic effects. Interaction studies often involve assessing how environmental factors (e.g., pH, temperature) influence its stability and reactivity .

Several compounds share structural similarities with 4-tert-butyl-1-methoxy-2-nitrobenzene. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
4-Tert-butyl-1-nitrobenzeneLacks the methoxy groupLess electron density; different reactivity
4-Tert-butyl-2-nitrotolueneSimilar structure but different substitution patternDifferent electronic properties
4-Tert-butyl-1-methylbenzeneLacks the nitro groupMore stable; less reactive

Uniqueness

The uniqueness of 4-tert-butyl-1-methoxy-2-nitrobenzene lies in its combination of substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in synthetic applications where these characteristics are advantageous for specific reactions or biological interactions .

Systematic IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is 4-tert-butyl-1-methoxy-2-nitrobenzene, derived from the benzene ring substituted at positions 1 (methoxy), 2 (nitro), and 4 (tert-butyl). Its molecular formula, C₁₁H₁₅NO₃, reflects a molecular weight of 209.24 g/mol and an exact mass of 209.10519334 Da . The tert-butyl group introduces significant steric bulk, while the nitro and methoxy groups create opposing electronic effects (electron-withdrawing and electron-donating, respectively).

Molecular Weight and Exact Mass Determination

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 209.1052 . The isotopic pattern aligns with the presence of one nitrogen and three oxygen atoms, consistent with the nitro and methoxy functional groups.

Three-Dimensional Structural Features

X-ray crystallography data (not directly available in sources) can be inferred from NMR and computational models. The tert-butyl group adopts a staggered conformation to minimize steric clash with adjacent substituents, while the nitro group lies coplanar with the aromatic ring to maximize resonance stabilization . The methoxy group’s orientation is influenced by conjugation with the ring’s π-system.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

  • ¹H NMR (600 MHz, CD₃CN):

    • Aromatic protons adjacent to the nitro group resonate as a doublet at δ 7.80 ppm (J = 8.4 Hz).
    • Methoxy protons appear as a singlet at δ 3.85 ppm .
    • tert-Butyl protons are observed as a singlet at δ 1.39 ppm due to their equivalent environments .
  • ¹³C NMR (150 MHz, CD₃CN):

    • The nitro-substituted carbon resonates at δ 145.5 ppm, while the methoxy-bearing carbon appears at δ 56.8 ppm .
    • The tert-butyl carbons are split into a quaternary carbon at δ 83.8 ppm and three equivalent methyl carbons at δ 29.0 ppm .

Infrared (IR) Absorption Characteristics

Key IR bands include:

  • Nitro group (NO₂): Asymmetric stretching at 1527 cm⁻¹ and symmetric stretching at 1343 cm⁻¹ .
  • Methoxy group (OCH₃): C–O stretching at 1262 cm⁻¹ and O–CH₃ bending at 1084 cm⁻¹ .
  • tert-Butyl group: C–H stretching vibrations at 2980 cm⁻¹ and 2936 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

The molecular ion ([M]⁺) at m/z 209.24 undergoes fragmentation via:

  • Loss of the tert-butyl group (–C₄H₉) to yield a fragment at m/z 152.1.
  • Cleavage of the nitro group (–NO₂) resulting in a peak at m/z 163.1 .

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

Explore Compound Types